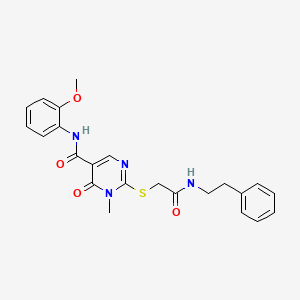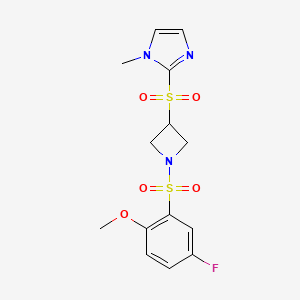
3-(2-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, a pyrazole ring, and an isoxazole ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Synthesis of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring.
Synthesis of the isoxazole ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester.
Coupling reactions: The final step involves coupling the various intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions may target the carbonyl group in the isoxazole ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a furanone derivative, while reduction of the carbonyl group in the isoxazole ring may yield an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is not well understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-13-18(19(24-28-13)16-4-2-3-5-17(16)21)20(26)22-7-8-25-11-15(10-23-25)14-6-9-27-12-14/h2-6,9-12H,7-8H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMZMVMLYBZVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-3,4-dihydroquinoline-6-carboxamide](/img/structure/B2840589.png)


![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2840596.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2840599.png)



![2-(4-chlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylpropanamide](/img/structure/B2840604.png)

![4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]morpholine](/img/structure/B2840606.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2840607.png)
![6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2840608.png)
![1-(2-benzoylbenzoyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B2840612.png)
